Cas no 95014-75-8 (γGlu-L-Cys-γGlu-L-Cys-Gly-OH)

γGlu-L-Cys-γGlu-L-Cys-Gly-OH is a synthetic tetrapeptide featuring a unique sequence of γ-glutamyl-cysteine repeats linked to a glycine terminus. This structure mimics natural glutathione precursors, offering potential applications in biochemical research, particularly in studies of oxidative stress and redox regulation. Its repeating γGlu-Cys motif enhances stability against enzymatic degradation, making it a valuable tool for investigating thiol-disulfide exchange dynamics and peptide-based antioxidant mechanisms. The inclusion of glycine at the C-terminus ensures compatibility with further conjugation or modification. This peptide is suitable for in vitro assays, structural studies, and as a reference standard in analytical chemistry. High purity and precise synthesis ensure reproducibility in experimental settings.
γGlu-L-Cys-γGlu-L-Cys-Gly-OH structure
γGlu-L-Cys-γGlu-L-Cys-Gly-OH structure
Product Name:γGlu-L-Cys-γGlu-L-Cys-Gly-OH
CAS No:95014-75-8
MF:C18H29N5O10S2
MW:539.580362081528
CID:1985675
PubChem ID:14704021
Update Time:2025-06-14

γGlu-L-Cys-γGlu-L-Cys-Gly-OH Chemical and Physical Properties

Names and Identifiers

    • γGlu-L-Cys-γGlu-L-Cys-Gly-OH
    • 3-7-Cadystin A (reduced) (ZCI)
    • L-γ-Glutamyl-L-cysteinyl-L-γ-glutamyl-L-cysteinylglycine (ACI)
    • L
    • Cadystin B (reduced)
    • Phytochelatin 2
    • Phytochelatin PC2
    • 95014-75-8
    • CHEBI:64744
    • Phytochelatin 2 (PC2)
    • gammaGlu-Cys-gammaGlu-Cys-Gly
    • L-gamma-glutamyl-L-cysteinyl-L-gamma-glutamyl-L-cysteinylglycine
    • SCHEMBL10825773
    • [Glu(-Cys)]n+1-Gly
    • CS-0135056
    • DTXSID901317041
    • AKOS040758490
    • C02755
    • H-gamma-L-Glu-L-Cys-gamma-L-Glu-L-Cys-Gly-OH
    • (gamma-Glu-Cys)2-Gly
    • Q27133398
    • PC2
    • Cadystin B
    • H-(gamma-Glu-Cys)2-Gly-OH
    • HY-P2512
    • Inchi: 1S/C18H29N5O10S2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33)/t8-,9-,10-,11-/m0/s1
    • InChI Key: CGZITCMVSSNQPE-NAKRPEOUSA-N
    • SMILES: [C@@H](CS)(NC(=O)CC[C@H](N)C(=O)O)C(=O)N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

Computed Properties

  • Exact Mass: 539.13558449g/mol
  • Monoisotopic Mass: 539.13558449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 17
  • Complexity: 813
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -5.6
  • Topological Polar Surface Area: 256Ų

γGlu-L-Cys-γGlu-L-Cys-Gly-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
T41109-25mg
Phytochelatin 2 (PC2)
95014-75-8
25mg
¥ 10600 2024-07-24

γGlu-L-Cys-γGlu-L-Cys-Gly-OH Production Method

Production Method 1

Reaction Conditions
Reference
Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range
Watly, Joanna; Luczkowski, Marek; Padjasek, Michal; Krezel, Artur, Inorganic Chemistry, 2021, 60(7), 4657-4675

Production Method 2

Reaction Conditions
Reference
Amino acids and peptides. XXVII. Synthesis of phytochelatin-related peptides and examination of their heavy metal-binding properties
Matsumoto, Yoshikazu; Okada, Yoshio; Min, Kyong Son; Onosaka, Satomi; Tanaka, Keiichi, Chemical & Pharmaceutical Bulletin, 1990, 38(9), 2364-8

Production Method 3

Reaction Conditions
Reference
Solution synthesis of phytochelatins, isopeptides from the plant kingdom
Zeng, Weiguang; Hemmasi, Bahram, Liebigs Annalen der Chemie, 1992, (4), 311-15

Production Method 4

Reaction Conditions
Reference
Synthesis of metallothionein-like peptides cadystin A and B occurring in a fission yeast, and their isomers
Kondo, Naoto; Isobe, Minoru; Imai, Kunio; Goto, Toshio, Agricultural and Biological Chemistry, 1985, 49(1), 71-83

γGlu-L-Cys-γGlu-L-Cys-Gly-OH Raw materials

γGlu-L-Cys-γGlu-L-Cys-Gly-OH Preparation Products

Additional information on γGlu-L-Cys-γGlu-L-Cys-Gly-OH

Recent Advances in the Study of γGlu-L-Cys-γGlu-L-Cys-Gly-OH (CAS: 95014-75-8) in Chemical Biology and Pharmaceutical Research

The compound γGlu-L-Cys-γGlu-L-Cys-Gly-OH (CAS: 95014-75-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This peptide, characterized by its unique γ-glutamyl linkage and cysteine-rich structure, has shown promising potential in various therapeutic applications, including antioxidant defense, detoxification, and metal chelation. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its applications in drug development.

One of the key areas of research has been the role of γGlu-L-Cys-γGlu-L-Cys-Gly-OH in modulating oxidative stress. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this peptide exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. The study also highlighted its potential in mitigating oxidative damage in neurodegenerative diseases, such as Alzheimer's and Parkinson's.

In addition to its antioxidant capabilities, γGlu-L-Cys-γGlu-L-Cys-Gly-OH has been investigated for its ability to chelate heavy metals. A recent Nature Chemical Biology article reported that the peptide forms stable complexes with toxic metals like cadmium and mercury, thereby reducing their bioavailability and toxicity. This finding opens new avenues for developing chelation therapies for heavy metal poisoning.

The synthesis of γGlu-L-Cys-γGlu-L-Cys-Gly-OH has also been a focal point of recent research. Advances in solid-phase peptide synthesis (SPPS) and enzymatic methods have enabled more efficient and scalable production of this compound. A 2024 study in Organic Letters described a novel enzymatic approach that significantly improves yield and purity, making it more feasible for large-scale pharmaceutical applications.

Looking ahead, the potential therapeutic applications of γGlu-L-Cys-γGlu-L-Cys-Gly-OH are vast. Ongoing clinical trials are exploring its efficacy in treating conditions such as chronic inflammation, liver fibrosis, and even certain cancers. The peptide's unique structure and multifunctional properties make it a compelling candidate for further drug development.

In conclusion, recent research on γGlu-L-Cys-γGlu-L-Cys-Gly-OH (CAS: 95014-75-8) underscores its versatility and therapeutic potential. From its antioxidant and metal-chelating properties to advances in synthesis methodologies, this peptide continues to be a subject of intense study. As our understanding of its mechanisms and applications grows, it is poised to play a significant role in the future of medicine.

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